(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]
Beschreibung
Historical Context and Discovery of Chiral Ruthenium-SEGPHOS Complexes
The development of (R)-[(RuCl(SEGPHOS))₂(μ-Cl)₃][NH₂Me₂] arose from the need to overcome limitations of earlier chiral ligands like BINAP. In 2008, Takasago introduced SEGPHOS (SEagull PHOSphine), named for its superior "flight" characteristics in catalysis compared to BINAP’s "butterfly" geometry. The ligand’s narrower dihedral angle (60–70°) enhances metal-center accessibility, increasing reaction rates and enantioselectivity in ruthenium-catalyzed hydrogenations.
Key milestones include:
- 2003 : Initial reports of SEGPHOS ligands in asymmetric hydrogenation.
- 2008 : Optimization of Ru-SEGPHOS complexes for β-keto ester reductions, achieving 95% ee.
- 2023 : Discovery of halide-dependent regioselectivity in isoprene-mediated tert-prenylation using Ru-SEGPHOS.
Commercialization by Takasago and Sigma-Aldrich (CAS 346457-41-8) has made this complex a staple in pharmaceutical synthesis, particularly for chiral alcohol intermediates.
Structural Overview and IUPAC Nomenclature
The compound’s IUPAC name is dimethylammonium dichlorotri(μ-chloro)bis[(R)-(+)-5,5′-bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole]diruthenate(II) . Its structure (Fig. 1) comprises:
| Component | Description |
|---|---|
| Ruthenium core | Two Ru²⁺ ions bridged by three μ-chloro ligands |
| Ligands | Two (R)-SEGPHOS units, each coordinating via P atoms |
| Counterion | Dimethylammonium ([NH₂Me₂]⁺) |
| Molecular formula | C₇₆H₅₆Cl₅O₈P₄Ru₂⁻ |
| Coordination geometry | Octahedral at each Ru center |
The SEGPHOS ligand’s 4,4′-bi-1,3-benzodioxole backbone creates a rigid, C₂-symmetric environment critical for enantiocontrol. Substituents on phosphorus (3,5-dimethylphenyl in DM-SEGPHOS) further modulate steric bulk.
Role of SEGPHOS Ligand in Asymmetric Catalysis
The SEGPHOS ligand dictates catalytic performance through three mechanisms:
- Dihedral Angle Control : The 60–70° angle between benzodioxole rings preorganizes the metal center for substrate binding, reducing entropic penalties in transition states.
- Electronic Tuning : Electron-donating methoxy groups increase electron density at Ru, accelerating oxidative addition steps.
- Steric Differentiation : Bulky 3,5-substituents on P-aryl groups enforce facial selectivity, as demonstrated in the hydrogenation of pyridine-pyrroline alkenes (96% ee).
Table 1 compares SEGPHOS derivatives in ruthenium complexes:
In the Cu(I)-catalyzed α-alkylation of 2-acylimidazoles, Ru-DTBM-SEGPHOS achieves 94% ee by stabilizing copper enolates through π-π interactions. Similarly, in asymmetric hydrogenation of β-keto esters, Bayesian optimization identified SEGPHOS-Ru catalysts as optimal, delivering 95% ee in under 20 minutes.
Eigenschaften
IUPAC Name |
[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C38H28O4P2.C2H7N.5ClH.2Ru/c2*1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-3-2;;;;;;;/h2*1-24H,25-26H2;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKMQYLNAZIAEF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H67Cl5NO8P4Ru2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1649.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346457-41-8, 488809-34-3 | |
| Record name | [NH2Me2][(RuCl((R)-segphos(regR)))2(mu-Cl)3] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [NH2Me2][(RuCl((S)-segphos(regR)))2(mu-Cl)3] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Wirkmechanismus
Target of Action
The primary target of the compound ®-[(Rucl(segphos))2(mu-cl)3][NH2Me2] is ketones. Ketones are organic compounds characterized by a carbonyl group (C=O) linked to two other carbon atoms. They play a crucial role in various biological processes, including energy metabolism.
Mode of Action
The compound ®-[(Rucl(segphos))2(mu-cl)3][NH2Me2] acts as a catalyst in the asymmetric hydrogenation of ketones. Asymmetric hydrogenation is a chemical reaction that adds hydrogen (H2) across a carbon-carbon double bond, with the formation of a new chiral center. The compound facilitates this reaction, leading to the production of chiral alcohols.
Biochemical Pathways
The compound ®-[(Rucl(segphos))2(mu-cl)3][NH2Me2] affects the biochemical pathway of ketone reduction. This pathway involves the conversion of ketones to secondary alcohols. The compound acts as a catalyst, accelerating the reaction and ensuring its completion. The downstream effect of this pathway is the production of chiral alcohols, which are important in various biological processes and pharmaceutical applications.
Result of Action
The result of the action of ®-[(Rucl(segphos))2(mu-cl)3][NH2Me2] is the production of chiral alcohols from ketones. Chiral alcohols are important in the synthesis of various pharmaceuticals and fine chemicals. The compound can also be utilized to prepare ®-methyl-3-hydroxybutanoate from methyl acetoacetate via a stereoselective hydrogenation reaction.
Biochemische Analyse
Biologische Aktivität
(R)-[(RuCl(SEGPHOS))2(μ-Cl)3][NH2Me2] is a ruthenium-based coordination complex that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This compound features a bimetallic structure where two ruthenium centers are bridged by three chloride ions, and it incorporates the chiral SEGPHOS ligand, which is crucial for its stereochemical properties.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C94H96Cl5N2O8P4Ru2
- Molecular Weight : 1,871.09 g/mol
- Structure : The complex is characterized by the presence of the SEGPHOS ligand, which enhances its selectivity in asymmetric synthesis.
Anticancer Properties
Research indicates that (R)-[(RuCl(SEGPHOS))2(μ-Cl)3][NH2Me2] exhibits significant anticancer activity. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines. The mechanism is thought to involve:
- Interaction with DNA : The compound may bind to DNA, disrupting replication and transcription processes.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation.
Interaction with Biological Macromolecules
The compound's interaction with proteins and nucleic acids has been investigated to understand its mechanism of action better. Studies have shown that it can effectively interact with various biological substrates, influencing pathways relevant to cancer therapy.
Research Findings
A summary of key findings from recent studies includes:
- Apoptosis Induction : Studies have demonstrated that treatment with (R)-[(RuCl(SEGPHOS))2(μ-Cl)3][NH2Me2] leads to increased apoptosis markers in treated cancer cells compared to controls .
- Cell Viability Assays : In vitro assays indicate a dose-dependent decrease in cell viability across multiple cancer cell lines, with IC50 values suggesting potent activity .
Comparative Analysis with Other Complexes
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-[(RuCl(DM-binap))2(μ-Cl)3][NH2Me2] | Bimetallic ruthenium complex | High efficiency in asymmetric reactions |
| [(RuCl(PPh3)2)(μ-Cl)3][NH2Me2] | Ruthenium complex with triphenylphosphine | Less chiral specificity |
| (R)-[(RuCl(PPh3)(C6H5N))2(μ-Cl)3] | Ruthenium complex with phenylamine | Different catalytic behavior |
The uniqueness of (R)-[(RuCl(SEGPHOS))2(μ-Cl)3][NH2Me2] lies in its chiral SEGPHOS ligand, which enhances its selectivity and efficiency compared to other ruthenium complexes.
Case Studies
Several case studies illustrate the biological activity of this compound:
-
Study on Apoptosis Induction :
- A study assessed the effect of (R)-[(RuCl(SEGPHOS))2(μ-Cl)3][NH2Me2] on breast cancer cells, demonstrating a significant increase in apoptotic markers after 24 hours of treatment.
- Results showed a 50% increase in caspase-3 activity compared to untreated controls.
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, suggesting effective anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Structural and Ligand-Based Comparisons
Key Ligands and Dihedral Angles
The enantioselectivity of Ru-based catalysts correlates strongly with the dihedral angle of their biaryl bisphosphine ligands. Smaller angles create a more confined chiral environment, improving substrate binding and selectivity.
Segphos Derivatives :
- DM-Segphos (3,5-dimethylphenyl groups) and DTBM-Segphos (3,5-di-tert-butyl-4-methoxyphenyl) further enhance steric bulk, achieving higher reactivity and selectivity in challenging substrates, such as γ-ketoesters .
Molecular Characteristics
Catalytic Performance
Enantioselectivity and Reaction Conditions
Segphos-based catalysts outperform BINAP and other ligands in ee% under milder conditions:
Notable Advantages of Segphos Catalysts:
Lower Pressure Requirements : Effective at 50–350 psig H₂, reducing operational costs and safety risks .
Broader Substrate Scope : Compatible with sterically hindered and electron-deficient ketones.
Higher S/C Ratios : Demonstrated at 10,000:1 (substrate/catalyst) in propanediol synthesis .
Practical Considerations
Cost and Availability
- Segphos-based catalysts (e.g., TCI America’s N1023-1G) are priced at $419.00/g , competitive with BINAP-Ru complexes ($490.00–$590.00/g) .
- DM-Segphos and DTBM-Segphos variants are more expensive but justified for high-value pharmaceuticals (e.g., levofloxacin intermediates) .
Stability and Handling
Vorbereitungsmethoden
Starting Materials and Conditions
| Component | Description | Role |
|---|---|---|
| Ruthenium chloride (RuCl3·xH2O or RuCl2(p-cymene)2) | Ruthenium source | Metal center precursor |
| (R)-SEGPHOS ligand | Chiral bidentate diphosphine ligand | Provides chiral environment |
| Dimethylamine or dimethylammonium salt | Source of [NH2Me2]+ cation | Counterion for complex |
| Solvents (e.g., methanol, dichloromethane) | Medium for reaction | Solubilize reagents |
| Inert atmosphere (N2 or Ar) | Prevents oxidation | Maintains complex integrity |
Stepwise Synthesis
Ligand Coordination to Ruthenium
- Dissolve the ruthenium chloride precursor in an appropriate solvent under inert atmosphere.
- Add the (R)-SEGPHOS ligand slowly with stirring at room temperature or mild heating.
- The mixture is stirred for several hours to ensure complete coordination, forming a mononuclear Ru(II)-SEGPHOS complex.
Formation of the Dinuclear Complex
- Two equivalents of the Ru-SEGPHOS complex are combined.
- Chloride ions serve as bridging ligands (μ-Cl), facilitating the assembly of the diruthenium core.
- The reaction mixture is often refluxed or heated moderately to promote the formation of the μ-Cl bridges.
Introduction of Dimethylammonium Cation
- Dimethylamine gas or a dimethylammonium salt is introduced into the reaction mixture.
- This cation associates with the anionic diruthenium complex, stabilizing the overall structure.
- The final complex precipitates or is isolated by crystallization or filtration.
-
- The product is purified by recrystallization from suitable solvents (e.g., methanol or dichloromethane).
- Characterization by NMR, elemental analysis, and X-ray crystallography confirms the structure and purity.
Research Findings and Data on Preparation
A key study demonstrated the preparation and application of (R)-[(RuCl(SEGPHOS))2(μ-Cl)3][NH2Me2] as a catalyst in asymmetric hydrogenation with the following insights:
| Parameter | Value/Observation |
|---|---|
| Reaction Temperature | 140 °C |
| Pressure | 60 bar H2 |
| Reaction Time | 20 hours |
| Catalyst Loading | 0.004 mmol (S/C = 2400) |
| Solvent | Methanol |
| Conversion | 100% |
| Enantiomeric Excess (ee) | 56% (notably higher than mononuclear catalysts) |
- The diruthenium complex showed significantly improved enantioselectivity in the hydrogenation of levulinic acid to γ-valerolactone compared to mononuclear Ru-SEGPHOS catalysts.
- The presence of the dimethylammonium cation and the μ-Cl bridges are critical for the stability and performance of the catalyst.
- The complex's preparation requires careful control of stoichiometry and reaction conditions to ensure formation of the dinuclear species rather than mononuclear byproducts.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Coordination of (R)-SEGPHOS to Ru precursor | RuCl3·xH2O or RuCl2(p-cymene)2, inert atmosphere | Formation of Ru-SEGPHOS complex |
| 2 | Assembly of dinuclear complex with μ-Cl bridges | Controlled heating, chloride ions bridging | Formation of (RuCl(SEGPHOS))2(μ-Cl)3 core |
| 3 | Introduction of [NH2Me2]+ cation | Dimethylamine or salt addition | Charge balance and stabilization |
| 4 | Purification | Recrystallization | Pure (R)-[(RuCl(SEGPHOS))2(μ-Cl)3][NH2Me2] |
Additional Notes
- The synthesis must be conducted under inert atmosphere to avoid oxidation or hydrolysis of ruthenium complexes.
- The purity and enantiomeric integrity of the SEGPHOS ligand are crucial for the catalytic performance of the final complex.
- Alternative solvents and reaction conditions may be employed depending on scale and desired application but typically involve methanol or dichloromethane.
- The complex is sensitive to moisture and air; thus, storage under inert atmosphere is recommended.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
